molecular formula C14H15NO2 B14719863 Methyl 2-cyano-4-methyl-3-phenylpent-2-enoate CAS No. 13434-44-1

Methyl 2-cyano-4-methyl-3-phenylpent-2-enoate

Cat. No.: B14719863
CAS No.: 13434-44-1
M. Wt: 229.27 g/mol
InChI Key: WPFKKKZBXIJZBF-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-methyl-3-phenylpent-2-enoate is an organic compound with the molecular formula C13H13NO2. It is known for its unique structure, which includes a cyano group, a phenyl group, and an ester functional group. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-4-methyl-3-phenylpent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a malononitrile derivative in the presence of a base to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-4-methyl-3-phenylpent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-cyano-4-methyl-3-phenylpent-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyano-4-methyl-3-phenylpent-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and ester functional group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which gives it distinct reactivity and applications. Its combination of a cyano group, phenyl group, and ester functional group makes it versatile in various chemical reactions and research applications .

Properties

CAS No.

13434-44-1

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-cyano-4-methyl-3-phenylpent-2-enoate

InChI

InChI=1S/C14H15NO2/c1-10(2)13(11-7-5-4-6-8-11)12(9-15)14(16)17-3/h4-8,10H,1-3H3

InChI Key

WPFKKKZBXIJZBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C(C#N)C(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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